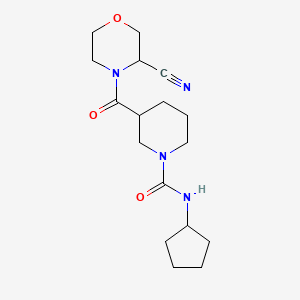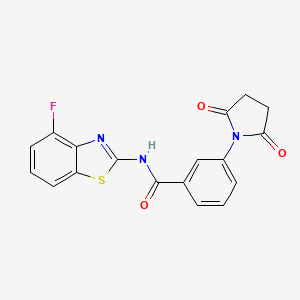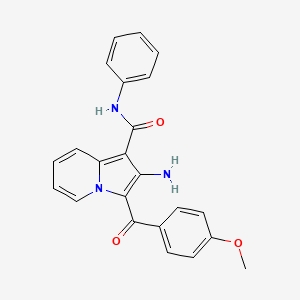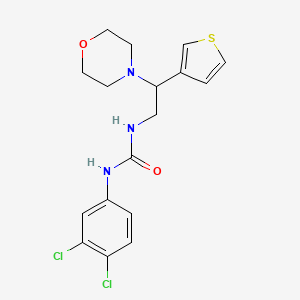![molecular formula C15H24N2O5 B2678884 methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 159830-04-3](/img/structure/B2678884.png)
methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides or nitriles under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow chemistry techniques. Flow microreactors enable precise control over reaction conditions, leading to higher yields and more efficient processes . These methods are particularly advantageous for scaling up production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted amines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for selective reactions, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The oxazole ring is a common motif in many bioactive molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs.
Industry
In the chemical industry, this compound is used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers with specific properties and the design of catalysts for various chemical transformations.
Mécanisme D'action
The biological activity of methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate is largely determined by its ability to interact with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function. The Boc-protected amino group can be deprotected to reveal a free amine, which can form covalent bonds with biological targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-1,3-oxazole-4-carboxylate: Similar structure but lacks the 5-methyl group.
Ethyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the 5-methyl group in methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)10(17-14(19)22-15(4,5)6)12-16-11(9(3)21-12)13(18)20-7/h8,10H,1-7H3,(H,17,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOKVPSQVKYVMI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
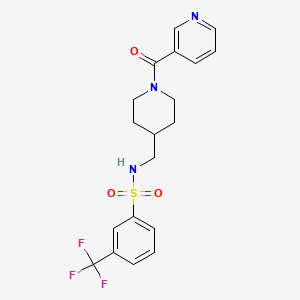
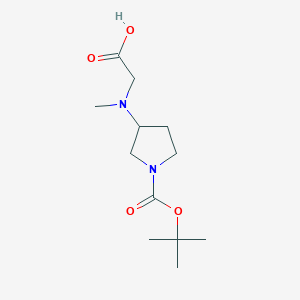
![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)
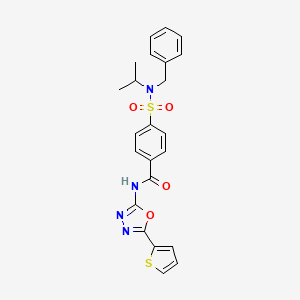
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B2678810.png)

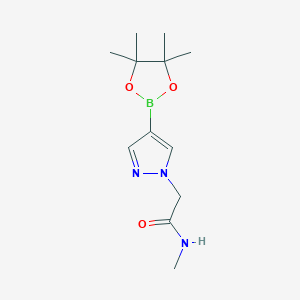
![N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2678815.png)
